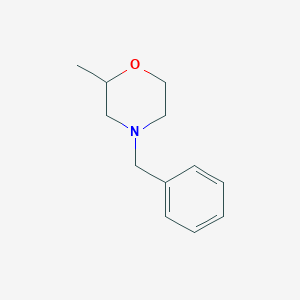

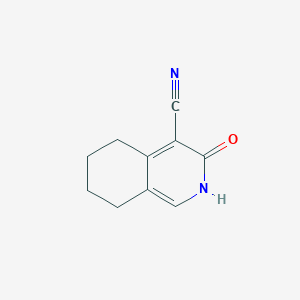

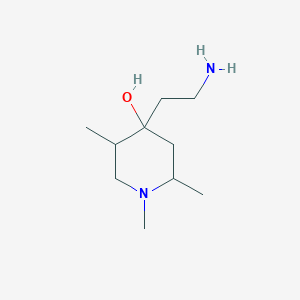

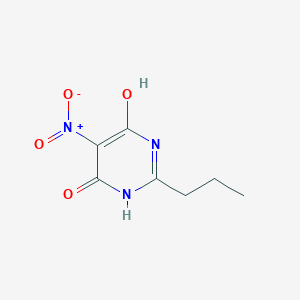

![molecular formula C7H5N3OS B1625644 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 37891-04-6](/img/structure/B1625644.png)

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Overview

Description

The compound “2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical structure that has been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity .

Synthesis Analysis

The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating . Another method involved the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key intermediates in its synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is catalyzed by DBU under microwave irradiation .Physical and Chemical Properties Analysis

The pharmacokinetic properties and calculation of drug likeness of this compound suggested good traditional drug-like properties .Scientific Research Applications

Antimicrobial Applications

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been utilized in the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds were evaluated for their antimicrobial activities, revealing that some derivatives exhibited mild activities (Gomha et al., 2018).

Cytotoxic Activity for Cancer Treatment

Research has been conducted on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives using 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were tested for cytotoxic activities against human liver cancer (HepG2) and human breast cancer (MDA-MB-231) cell lines (Kökbudak et al., 2020).

Synthesis of Antitumor Compounds

The compound has been used as a building block for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which were further reacted to create antitumor agents. These compounds showed promising activities against human lung cancer and human hepatocellular carcinoma cell lines (Muhammad et al., 2017).

Anti-inflammatory Activity

Some derivatives containing this compound showed notable anti-inflammatory effects and were found to be less ulcerogenic compared to certain standard drugs. These findings suggest potential applications in developing new anti-inflammatory agents (Abdelgawad et al., 2018).

Mechanism of Action

Target of Action

It has been found to exhibit broad-spectrum antibacterial and reasonable antifungal activity , suggesting that it may target key enzymes or proteins in these organisms.

Pharmacokinetics

The compound was found to have good traditional drug-like properties , suggesting that it may have favorable pharmacokinetic characteristics.

Result of Action

The compound has been found to exhibit broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity, with an MIC of 31.25 μg/mL . This suggests that it is effective in inhibiting the growth of a variety of bacteria and some fungi.

Biochemical Analysis

Biochemical Properties

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been identified to exhibit broad-spectrum antibacterial activity, with minimum inhibitory concentrations ranging from 0.49 to 3.9 micrograms per milliliter . The compound interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to cell lysis. Additionally, it has shown reasonable antifungal activity, with minimum inhibitory concentrations of 31.25 micrograms per milliliter . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell death. In fungal cells, it interferes with membrane integrity and function . The compound also influences cell signaling pathways, particularly those involved in stress responses and apoptosis. Gene expression studies have shown that exposure to this compound results in the upregulation of stress response genes and downregulation of genes involved in cell proliferation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial cell wall synthesis enzymes, inhibiting their activity and leading to cell lysis . In fungal cells, it disrupts membrane integrity by interacting with membrane proteins and lipids. The compound also acts as an enzyme inhibitor, preventing the normal function of key metabolic enzymes . These interactions result in changes in gene expression, particularly the upregulation of stress response genes and downregulation of cell proliferation genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that prolonged exposure to the compound leads to sustained inhibition of bacterial and fungal growth. Some adaptive resistance mechanisms have been observed in certain bacterial strains, indicating the potential for resistance development over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial and fungal growth without significant toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects have been identified, with doses above a certain level leading to adverse effects . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with key metabolic enzymes, inhibiting their activity and leading to reduced energy production . The compound also affects metabolic flux, leading to the accumulation of certain metabolites and depletion of others. These changes in metabolite levels can have significant effects on cellular function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes . The compound tends to accumulate in certain cellular compartments, particularly those involved in metabolic processes. This localization can enhance its inhibitory effects on metabolic enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and other biomolecules . It also shows some localization in the nucleus, where it can affect gene expression. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its biochemical effects .

Properties

IUPAC Name |

2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQLNIRVMDWHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=S)NC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530236 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37891-04-6 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives in medicinal chemistry?

A1: Research suggests that this compound derivatives show promise as potential anticancer agents. For instance, derivatives incorporating a morpholine ring demonstrated promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. [] Notably, compound 7b exhibited significant activity against both cell lines, with IC50 values comparable to the standard anticancer drug cisplatin. [] Further studies exploring the structure-activity relationship and in vivo efficacy of these derivatives are necessary to fully understand their therapeutic potential.

Q2: How does the structure of this compound derivatives influence their anticancer activity?

A2: While specific structure-activity relationships require further investigation, preliminary findings indicate that incorporating specific substituents can significantly impact the anticancer activity of this compound derivatives. For example, the presence of a morpholine ring at position 7 of the pyrido[2,3-d]pyrimidinone scaffold, as seen in compound 7b, significantly enhanced activity against both A-549 and HepG-2 cell lines. [] This suggests that modifications at this position could be crucial for optimizing anticancer activity.

Q3: Have any computational studies been conducted to understand the activity of this compound derivatives?

A3: Yes, computational studies utilizing Molecular Operating Environment (MOE) software have been employed to support the observed biological activity of these compounds. [] These studies provide insights into the potential binding modes and interactions of these derivatives with their biological targets, further aiding in the understanding of their structure-activity relationships.

Q4: Beyond anticancer activity, are there other potential applications for this compound derivatives?

A4: Research suggests that derivatives of this compound, particularly those with quinazolinone structures, can act as corrosion inhibitors for mild steel in acidic environments. [] These compounds demonstrate the ability to adsorb onto the metal surface, forming a protective layer that mitigates corrosion. [] The inhibition efficiency was found to be influenced by the specific substituents on the quinazolinone ring. []

Q5: What analytical techniques are commonly used to characterize this compound derivatives?

A5: Characterization of these compounds routinely involves techniques like elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, ] These techniques provide valuable information regarding the elemental composition, functional groups, and structural arrangement of the synthesized derivatives. Additionally, X-ray crystallography has been used to determine the crystal structure of specific derivatives, providing detailed insights into their three-dimensional conformation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)